O-Methyl-delta-9 tetrahydrocannabinol
Description
Evolution of Cannabinoid Research and Discovery of Delta-9-Tetrahydrocannabinol (Δ9-THC)
The scientific investigation into the active components of the Cannabis plant has a long and complex history. For centuries, the plant was used for medicinal and recreational purposes, but the chemical constituents responsible for its effects remained elusive. mdpi.compbg.global Early chemical research on cannabis began in the 19th century, but isolating the active oily substances proved challenging. mdpi.com A significant milestone occurred in 1899 with the isolation of Cannabinol (B1662348) (CBN), which was initially thought to be the primary active component. pbg.globald-nb.info However, it was later understood to be an oxidation product of Tetrahydrocannabinol (THC). nih.gov
The 1940s marked a period of significant progress. The American chemist Roger Adams and his team successfully isolated Cannabidiol (B1668261) (CBD) and were the first to document the synthesis of THC. mdpi.comwikipedia.org These discoveries laid the groundwork for future breakthroughs. The pivotal moment in cannabinoid research arrived in 1964 when Israeli chemist Dr. Raphael Mechoulam and his colleagues, Yehiel Gaoni and Haviv Edery, successfully isolated and fully elucidated the structure of delta-9-tetrahydrocannabinol (Δ9-THC). cannanaskis.comveriheal.comsmithsonianmag.com This discovery identified Δ9-THC as the principal psychoactive constituent of cannabis and opened the door for systematic pharmacological research. cannanaskis.comsmithsonianmag.comnih.gov Mechoulam's work corrected previous misconceptions and provided the precise chemical structure, which was crucial for understanding how the compound interacts with the body. veriheal.comsmithsonianmag.com This breakthrough catalyzed decades of further research, leading to the identification of over 140 related compounds, known as phytocannabinoids, from the cannabis plant. smithsonianmag.com
Table 1: Timeline of Major Cannabinoid Discoveries
| Year | Discovery | Key Researcher(s) |
|---|---|---|
| 1899 | Isolation of Cannabinol (CBN). pbg.globalsydney.edu.au | Wood, Spivey, and Easterfield |
| 1940 | Isolation and structural elucidation of Cannabidiol (CBD). mdpi.compbg.global | Roger Adams |
| 1964 | Isolation and structural elucidation of Delta-9-Tetrahydrocannabinol (Δ9-THC). cannanaskis.comsmithsonianmag.com | Raphael Mechoulam & Yechiel Gaoni |
| 1988 | Discovery of the first cannabinoid receptor (CB1). pbg.globalsmithsonianmag.com | Allyn Howlett & William Devane |
| 1992 | Discovery of the first endogenous cannabinoid, Anandamide (AEA). pbg.globalnih.gov | Raphael Mechoulam, William Devane, Lumír Hanuš |
Overview of the Endocannabinoid System (ECS) Components in Research Contexts
The discovery of Δ9-THC led researchers to question how it exerted its effects on the body. This inquiry culminated in the identification of a widespread signaling network: the endocannabinoid system (ECS). cannanaskis.comhealthline.com The ECS is a crucial neuromodulatory system involved in regulating a vast array of physiological and cognitive processes. nih.govmetagenicsinstitute.com Research has identified three core components of the ECS: endocannabinoids, cannabinoid receptors, and metabolic enzymes. healthline.comnih.gov
Endocannabinoid Receptors: These are G-protein-coupled receptors (GPCRs) found on the surface of cells throughout the body. acs.orgcord.edu The two primary cannabinoid receptors are:
Cannabinoid Receptor 1 (CB1): Found predominantly in the central nervous system, CB1 receptors are the primary mediators of the psychoactive effects of THC. wikipedia.orgnih.govacs.org They are also present in various peripheral organs. nih.govnih.gov
Cannabinoid Receptor 2 (CB2): These receptors are primarily expressed in cells of the immune system and are involved in modulating inflammatory responses. metagenicsinstitute.comacs.orgnih.gov
Endocannabinoids: These are endogenous lipid-based signaling molecules that your body produces. healthline.com They bind to and activate cannabinoid receptors. The two most well-studied endocannabinoids are:
Anandamide (AEA): The first endocannabinoid discovered, identified in 1992. pbg.globalnih.gov
2-Arachidonoylglycerol (2-AG): The most abundant endocannabinoid in the brain. nih.gov
Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids, ensuring they are used when needed and then cleared. healthline.comcord.edu Key enzymes include:
Fatty acid amide hydrolase (FAAH): Primarily responsible for breaking down anandamide. acs.orgnih.gov
Monoacylglycerol lipase (B570770) (MAGL): The main enzyme that degrades 2-AG. acs.orgresearchgate.net
The ECS primarily functions through retrograde signaling, where endocannabinoids are produced in postsynaptic neurons and travel backward across the synapse to modulate neurotransmitter release from the presynaptic neuron. acs.orgencyclopedia.pub This system's discovery revealed that the body has its own cannabinoid-like system, providing a clear biological target for phytocannabinoids like Δ9-THC. nih.gov
Table 2: Core Components of the Endocannabinoid System
| Component | Examples | Primary Function in Research Context |
|---|---|---|
| Receptors | CB1, CB2 | Bind cannabinoids to initiate cellular response; CB1 mediates psychoactivity, CB2 modulates immune function. wikipedia.org |
| Endocannabinoids | Anandamide (AEA), 2-Arachidonoylglycerol (2-AG) | Endogenous ligands that activate cannabinoid receptors to regulate homeostasis. healthline.com |
| Enzymes | FAAH, MAGL | Synthesize and degrade endocannabinoids to control signaling duration and intensity. cord.edu |
Positioning of O-Methyl-delta-9 Tetrahydrocannabinol within Cannabinoid Research Analogues
Following the elucidation of Δ9-THC's structure, researchers began to synthesize analogues to explore the structure-activity relationships (SAR) of cannabinoids. nih.gov These analogues are molecules with modified chemical structures based on the original compound. By altering specific functional groups on the Δ9-THC molecule, scientists can investigate how these changes affect binding affinity to cannabinoid receptors and subsequent pharmacological activity. nih.gov
O-Methyl-delta-9-tetrahydrocannabinol (also known as Δ9-THC methyl ether) is one such synthetic analogue. caymanchem.comnih.gov In this compound, the phenolic hydroxyl group at the C1 position of the Δ9-THC structure is replaced by a methoxy (B1213986) group. This modification is significant because the C1 phenolic hydroxyl is considered a key pharmacophore feature, crucial for the binding and activation of the CB1 receptor. nih.gov
Research into O-Methyl-delta-9-THC positions it as an important tool for several reasons:
SAR Studies: Etherification of the C1 hydroxyl group, as seen in O-Methyl-delta-9-THC, has been a strategy in cannabinoid research to probe the functional role of this specific group. nih.gov Such modifications can alter a compound's potency, efficacy, and selectivity for CB1 versus CB2 receptors. nih.gov
Metabolic Investigation: Studies have examined the in vivo metabolism of O-Methyl-delta-9-THC in mice. The metabolism was found to be similar to that of its parent compound, though with some differences, such as less metabolism at the C(8) position and a higher percentage of the 11-oic acid metabolite. nih.gov
Pharmacological Profiling: As a research chemical, O-Methyl-delta-9-THC has been used in animal models to characterize its effects. For instance, it has been shown to induce catalepsy in mice, a common screening test for CB1 receptor agonist activity. caymanchem.com
O-Methyl-delta-9-tetrahydrocannabinol is considered an analytical reference standard in forensic and research applications and has been identified as a constituent in marijuana smoke condensate. caymanchem.com It is structurally related to other synthetic cannabinoids and serves as a valuable compound for understanding the nuanced pharmacology of the cannabinoid system. caymanchem.com
Table 3: Chemical Information for O-Methyl-delta-9-tetrahydrocannabinol
| Property | Detail |
|---|---|
| Formal Name | 6aR,7,8,10aR-tetrahydro-1-methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran. caymanchem.com |
| Molecular Formula | C22H32O2. caymanchem.comnih.gov |
| CAS Number | 36403-68-6. caymanchem.com |
| Key Structural Modification | Methylation of the C1 phenolic hydroxyl group of Δ9-THC. nih.gov |
| Research Classification | Synthetic cannabinoid analogue; analytical reference standard. caymanchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
36403-68-6 |
|---|---|
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene |
InChI |
InChI=1S/C22H32O2/c1-6-7-8-9-16-13-19(23-5)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h12-14,17-18H,6-11H2,1-5H3/t17-,18-/m1/s1 |
InChI Key |
FJRQDVCLUUZSIG-QZTJIDSGSA-N |
SMILES |
CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC |
Isomeric SMILES |
CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1)OC |
Canonical SMILES |
CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC |
Other CAS No. |
36403-68-6 |
Synonyms |
O-methyl-delta-9 tetrahydrocannabinol O-methyl-delta-9-THC |
Origin of Product |
United States |
Synthetic Chemistry and Biosynthesis of Cannabinoids
Stereoselective Total Synthesis of Delta-9-Tetrahydrocannabinol Isomers for Research
The total synthesis of delta-9-tetrahydrocannabinol (Δ⁹-THC) and its isomers is a significant challenge in organic chemistry, primarily due to the need for precise control over its stereocenters. Δ⁹-THC has two key stereogenic centers (C-6a and C-10a), leading to four possible stereoisomers: the (–)-trans, (+)-trans, (–)-cis, and (+)-cis isomers. acs.org Early synthetic efforts often resulted in mixtures of these isomers. However, modern research has yielded highly selective methods to access each one individually, which is crucial for pharmacological studies.
A notable advancement is the development of stereodivergent dual catalysis, a strategy that allows for the synthesis of all four stereoisomers of Δ⁹-THC from the same set of starting materials and under identical reaction conditions. nih.govresearchgate.net This approach, pioneered by Carreira and coworkers, utilizes two distinct chiral catalysts that independently control the configuration of the two newly formed chiral centers. nih.govfrontiersin.org By using different combinations of the chiral catalysts, each of the four stereoisomers can be selectively produced in a concise, five-step sequence. nih.govresearchgate.net Other enantioselective total syntheses have been developed using techniques like catalytic asymmetric hydrogenation and intramolecular S-N-Ar cyclization, achieving high yields and stereocontrol. researchgate.net These methods provide researchers with access to enantiomerically pure forms of both naturally occurring and unnatural THC isomers, enabling detailed investigation into their distinct biological activities. acs.org
Semisynthetic Routes to Delta-9-Tetrahydrocannabinol from Precursors
Semisynthetic methods, which start from naturally abundant precursors, offer a more direct route to Δ⁹-THC compared to total synthesis. The most common precursor for this purpose is cannabidiol (B1668261) (CBD), which shares the same molecular formula as THC but differs in its cyclic structure. nih.gov The conversion of CBD to Δ⁹-THC is typically achieved through an acid-catalyzed intramolecular cyclization. nih.govacs.org
Various Lewis and Brønsted acids have been employed as catalysts for this transformation, including boron trifluoride etherate (BF₃·OEt₂), p-toluenesulfonic acid (p-TSA), and various organoaluminum reagents. nih.govgoogle.com The reaction conditions, such as temperature and catalyst choice, are critical, as the reaction can yield a mixture of products. nih.gov Besides the desired Δ⁹-THC, common byproducts include its more thermodynamically stable isomer, delta-8-tetrahydrocannabinol (B88935) (Δ⁸-THC), and iso-THC derivatives. nih.govgoogle.com For instance, using BF₃·OEt₂ at -10 °C can achieve high conversion of CBD with up to 85% selectivity for Δ⁹-THC. nih.gov Continuous-flow reactor technology has been developed to improve control over these reactions, allowing for high yields (up to 97% isolated yield) and throughput of Δ⁹-THC from CBD. nih.gov Another established semisynthetic route involves the condensation of olivetol (B132274) with a suitable terpene, such as (S)-cis-verbenol or (+)-trans-p-mentha-2,8-dien-1-ol, in the presence of an acid catalyst. nih.govacs.org
| Catalyst | Precursor | Product(s) | Selectivity for Δ⁹-THC | Reference |
| Boron trifluoride etherate (BF₃·OEt₂) | Cannabidiol (CBD) | Δ⁹-THC, Δ⁸-THC, Δ⁸-iso-THC | ~85% | nih.gov |
| Triisobutylaluminum (TIBAL) | Cannabidiol (CBD) | Δ⁹-THC | 94.8% | google.com |
| p-Toluenesulfonic acid (p-TSA) | Olivetol & (+)-trans-p-mentha-2,8-dien-1-ol | Δ⁹-THC | Moderate | nih.gov |
Targeted Synthesis of O-Methyl-delta-9 Tetrahydrocannabinol and Other Analogues for Structure-Activity Studies
The synthesis of analogues of Δ⁹-THC, including O-Methyl-delta-9-tetrahydrocannabinol, is a key strategy for conducting structure-activity relationship (SAR) studies. These studies aim to understand how specific structural modifications affect the compound's interaction with cannabinoid receptors. The phenolic hydroxyl group at the C-1 position of the aromatic ring is a common target for modification.
The synthesis of O-Methyl-delta-9-THC involves the methylation of this phenolic hydroxyl group. General protocols for the selective mono-O-methylation of resorcinyl phytocannabinoids have been developed. researchgate.net For example, O-methylated derivatives of cannabigerol (B157186) (CBG) and cannabidiol (CBD) have been prepared using methylating agents like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. nih.gov A similar strategy can be applied to Δ⁹-THC. Another approach involves converting the phenol (B47542) of Δ⁹-THC into an intermediate, such as a triflate, which can then undergo palladium-catalyzed reactions to introduce various functionalities, although direct methylation is more common for creating the ether linkage. nih.gov The creation of these analogues, including O-methylated, C-methylated, and halogenated derivatives, allows researchers to probe the structural requirements for biological activity. researchgate.netnih.govtue.nl
In Planta Biosynthetic Pathways of Tetrahydrocannabinolic Acid (THCA) and Delta-9-Tetrahydrocannabinol
In the Cannabis sativa plant, Δ⁹-THC is not directly synthesized. Instead, its acidic precursor, tetrahydrocannabinolic acid (THCA), is produced. wikipedia.orgoup.com The biosynthesis of THCA is a multi-step enzymatic process that occurs primarily in the glandular trichomes of the plant. oup.comnih.gov The pathway begins with precursors from primary metabolism, including hexanoyl-CoA and malonyl-CoA. nih.gov These molecules are used to produce olivetolic acid (OLA). oup.comicmag.com Concurrently, the mevalonate (B85504) pathway produces geranyl pyrophosphate (GPP). oup.com
The key steps in the pathway are the alkylation of olivetolic acid with geranyl pyrophosphate to form cannabigerolic acid (CBGA), which serves as the central precursor to a variety of cannabinoids. oup.comicmag.com CBGA is then converted into THCA through an oxidative cyclization reaction. oup.comwikipedia.org
Role of Specific Enzymes in Cannabinoid Biosynthesis
Several key enzymes orchestrate the biosynthesis of THCA. icmag.com The initial formation of olivetolic acid is catalyzed by a type III polyketide synthase called olivetol synthase (OLS), along with an olivetolic acid cyclase (OAC). nih.govnih.gov The subsequent condensation of olivetolic acid and GPP is catalyzed by an aromatic prenyltransferase named geranylpyrophosphate:olivetolate geranyltransferase (GOT), which yields CBGA. oup.comicmag.com
The final and most critical step in the formation of THCA is catalyzed by the enzyme THCA synthase. wikipedia.orgpharm.or.jp This flavoprotein utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor to perform an oxidative cyclization of the monoterpene moiety of CBGA, directly forming THCA. oup.comwikipedia.org Research has shown that THCA synthase is expressed exclusively in the secretory cells of the glandular trichomes and is then secreted into the trichome's storage cavity, where the biosynthesis of THCA is completed. oup.comnih.govoup.com This sequestration of the enzyme and its cytotoxic product, THCA, may serve as a defense mechanism for the plant. wikipedia.org
| Enzyme | Substrate(s) | Product | Function | Reference |
| Olivetol Synthase (OLS) / Olivetolic Acid Cyclase (OAC) | Hexanoyl-CoA, Malonyl-CoA | Olivetolic Acid (OLA) | Polyketide synthesis and cyclization | nih.govnih.gov |
| Geranylpyrophosphate:olivetolate geranyltransferase (GOT) | Olivetolic Acid, Geranyl Pyrophosphate (GPP) | Cannabigerolic Acid (CBGA) | Prenylation of OLA | oup.comicmag.com |
| THCA Synthase | Cannabigerolic Acid (CBGA) | Tetrahydrocannabinolic Acid (THCA) | Oxidative cyclization of CBGA | wikipedia.orgpharm.or.jp |
Chemical Conversions of Cannabinoid Acids to Neutral Forms
The cannabinoids accumulated in the Cannabis plant are predominantly in their acidic forms, such as THCA. icmag.comblacktiecbd.net The conversion of these acidic cannabinoids to their neutral, pharmacologically active counterparts (e.g., THCA to Δ⁹-THC) is a non-enzymatic chemical reaction known as decarboxylation. oup.com This reaction involves the removal of a carboxyl group (-COOH) from the molecule, which is released as carbon dioxide (CO₂). blacktiecbd.net
Decarboxylation is primarily driven by heat. thehempcollect.comhemponix.com When cannabis is heated, as in smoking or baking, the rate of decarboxylation increases significantly. blacktiecbd.netthehempcollect.com Studies of the kinetics of this reaction show that it follows first-order behavior, with the rate increasing exponentially with temperature. nih.gov For example, at 110°C, the conversion of THCA to Δ⁹-THC can be completed in approximately 30 minutes, while at 145°C, it takes only 6 minutes. nih.gov This transformation is crucial for activating the compound, as THCA itself is not psychoactive. blacktiecbd.netinheal.com The conversion is generally efficient, with an approximate conversion rate of 87.7% by mass, although some degradation to other compounds like cannabinol (B1662348) (CBN) can occur at very high temperatures. hemponix.comnih.gov
Molecular Pharmacology and Receptor Interaction Studies
Cannabinoid Receptor (CB1 and CB2) Binding Kinetics and Affinities for Delta-9-Tetrahydrocannabinol
Delta-9-tetrahydrocannabinol (Δ9-THC) primarily exerts its effects through interaction with the cannabinoid receptors CB1 and CB2. It is classified as a partial agonist at both of these receptor types. Research indicates that Δ9-THC binds to CB1 and CB2 receptors with Ki values in the low nanomolar range, demonstrating a significant affinity. nih.gov A meta-analysis of 211 studies reported mean Ki values for Δ9-THC at 25.1 nM for human CB1 receptors and 35.2 nM for human CB2 receptors. nih.gov
The affinity of Δ9-THC for these receptors is lower than that of certain potent synthetic agonists like HU-210 and CP55940. nih.gov However, its binding affinity matches or surpasses that of other phytocannabinoids such as cannabigerol (B157186) and cannabinol (B1662348). nih.gov Studies comparing Δ9-THC to its butyl homologue, Δ9-THCB, found that Δ9-THCB exhibited a higher affinity for the human CB1 receptor (Ki = 15 nM) compared to Δ9-THC (Ki = 40 nM) in the same study. researchgate.net
Binding Affinities (Ki) of Various Cannabinoids
| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | Source |
|---|---|---|---|
| Delta-9-Tetrahydrocannabinol (Δ9-THC) | 25.1 (human), 42.6 (rat) | 35.2 (human) | nih.gov |
| Delta-9-Tetrahydrocannabinol (Δ9-THC) | 40 | - | researchgate.net |
| Delta-9-Tetrahydrocannabutol (Δ9-THCB) | 15 | 51 | researchgate.net |
| Delta-9-Tetrahydrocannabivarin (Δ9-THCV) | 75.4 | - | researchgate.net |
Mechanisms of Receptor Activation by Delta-9-Tetrahydrocannabinol
The biological actions of Δ9-THC are mediated primarily by the CB1 and CB2 receptors, both of which are members of the G-protein-coupled receptor (GPCR) superfamily. nih.govbioscientifica.com These receptors are predominantly associated with the Gi/o family of G-proteins. nih.govnih.gov Upon activation by an agonist like Δ9-THC, the receptor undergoes a conformational change that allows it to activate these associated G-proteins. This activation leads to the transduction of signals to a variety of cellular effectors, including adenylyl cyclase and ion channels. nih.gov Research indicates that Δ9-THC can also signal through the differential coupling of various G proteins and stimulate mitogen-activated protein kinase (MAPK) pathways, which can, in turn, regulate nuclear transcription factors. bioscientifica.comnih.govresearchgate.net
A primary consequence of CB1 and CB2 receptor activation by Δ9-THC is the inhibition of adenylyl cyclase activity, an enzyme responsible for the production of the intracellular signaling molecule cyclic AMP (cAMP). nih.govnih.gov This inhibition occurs through the engagement of the pertussis toxin-sensitive Gi/o G-protein. nih.govnih.gov Studies in mouse splenocytes have shown that Δ9-THC treatment leads to a significant, concentration-dependent decrease in forskolin-inducible protein kinase A (PKA) activity, a direct result of the reduction in cAMP formation. nih.gov This suppression of the cAMP-PKA pathway consequently leads to a decrease in the activation of transcription factors that bind to cAMP response elements (CRE), thereby modulating the transcription of cAMP-responsive genes. nih.gov
Interestingly, while acute activation inhibits the cAMP pathway, chronic exposure to Δ9-THC has been shown to have the opposite effect in some preclinical models. In rats treated chronically with Δ9-THC, a significant increase in cAMP levels and PKA activity was observed in brain regions experiencing receptor down-regulation, such as the cerebellum, striatum, and cortex. nih.gov This enhancement of the cAMP cascade is suggested to be a biochemical basis for the development of cannabinoid tolerance. nih.gov
Interaction of Delta-9-Tetrahydrocannabinol with Neurotransmitter Systems in Preclinical Models
The activation of CB1 receptors by Δ9-THC significantly modulates the release of various neurotransmitters. Animal studies have consistently shown that Δ9-THC can depress glutamatergic synaptic transmission by activating CB1 receptors. elsevierpure.com This effect involves altering glutamate release, inhibiting the function of glutamate receptors and transporters, and reducing the activity of related enzymes. elsevierpure.com
In vivo microdialysis studies in the rat prefrontal cortex have demonstrated that intravenous administration of Δ9-THC significantly increases extracellular glutamate and dopamine levels while simultaneously decreasing levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gov These effects were preventable by a cannabinoid antagonist, confirming they are receptor-mediated. nih.gov Preclinical research supports these findings, showing that THC exposure can lead to lower GABA levels, potentially through alterations in the GABAergic system. nih.gov The disruption of the normal interplay between these neurotransmitter systems is thought to contribute to the cognitive effects induced by cannabinoids. nih.gov Studies also indicate that THC has a higher potential to inhibit GABAergic transmission than glutamatergic transmission. researchgate.net
Allosteric Modulation of Receptor Sites by Cannabinoids in Research Models
In addition to direct activation of the orthosteric binding site on cannabinoid receptors, cannabinoids can also interact with allosteric sites—topographically distinct regions on the receptor. Allosteric modulators can alter the receptor's response to orthosteric ligands like Δ9-THC, either enhancing (positive allosteric modulation, PAM) or diminishing (negative allosteric modulation, NAM) their effects. nih.govresearchgate.net
Research has identified several molecules that act as allosteric modulators of the CB1 receptor in the presence of Δ9-THC. The phytocannabinoid Cannabidiol (B1668261) (CBD) is a notable example, with evidence suggesting it behaves as a negative allosteric modulator (NAM) of Δ9-THC. nih.gov Molecular modeling and simulation studies indicate that CBD binds to an allosteric site located between the extracellular ends of helices TM1 and TM2 of the CB1 receptor. mdpi.com This binding reduces the potency and efficacy of Δ9-THC in a non-competitive manner. mdpi.com
Furthermore, the endogenous steroid hormone pregnenolone has been identified as an allosteric inhibitor at CB1 receptors, demonstrating negative allosteric effects on Δ9-THC in vivo. nih.gov These allosteric interactions offer a sophisticated mechanism for fine-tuning cannabinoid receptor signaling and present alternative therapeutic approaches that may avoid the unwanted side effects associated with direct orthosteric agonists. mdpi.comnih.gov
Compound Glossary
Structure Activity Relationship Sar Studies of Cannabinoids
Elucidation of Key Structural Determinants for Cannabinoid Activity
Importance of the Phenolic Hydroxyl Group for Activity
The phenolic hydroxyl group at the C1 position of the aromatic A-ring is widely considered a crucial element for the pharmacological activity of classical cannabinoids. nih.govnih.gov This functional group is believed to play a significant role in the geometry of cannabinoid-membrane interaction and is a key feature in pharmacophore models. scribd.com Structure-activity relationship studies have consistently suggested that this hydroxyl group is essential for potent cannabinoid activity. nih.gov
Modification or removal of this group has profound effects on receptor binding and efficacy. For instance, etherification of the phenolic hydroxyl, as seen in O-Methyl-delta-9-tetrahydrocannabinol (also known as Δ⁹-THC methyl ether or L759633), dramatically alters the compound's activity. nih.govcaymanchem.com Specifically, this methylation results in a significant decrease in potency and efficacy at the CB1 receptor. nih.gov Research shows that this etherification can increase the selectivity for the CB2 receptor over the CB1 receptor by as much as 200-fold. nih.gov This highlights that while the hydroxyl group itself is critical for classical cannabinoid activity at CB1, its modification can be a strategy for developing receptor-selective compounds. The oxygen atom's lone pair of electrons on the phenolic hydroxyl are thought to be key to its activity, potentially acting as a hydrogen bond acceptor. kennesaw.edu
Role of the C3 Side Chain and Alkyl Chain Lengths
The C3 alkyl side chain on the aromatic ring is another principal determinant of cannabinoid receptor affinity and efficacy. nih.gov The length and conformation of this chain significantly influence how the molecule binds within the receptor pocket. nih.gov
Research has shown a clear correlation between the length of the alkyl chain and cannabinoid activity. For Δ⁸-THC and Δ⁹-THC analogs, increasing the chain length from the natural five-carbon (pentyl) chain can enhance binding affinity for both CB1 and CB2 receptors. nih.govnih.gov However, there is an optimal length, and chains that are too long or too short can lead to a decrease in activity. For example, a two-carbon reduction of the alkyl chain in THC (resulting in THCv) can convert the molecule from a partial agonist to an inverse agonist with a 39-fold lower potency. nih.gov This dramatic shift underscores the critical role of the side chain in stabilizing an active receptor conformation. The introduction of polar groups, such as a carboxyester, within the side chain can also modulate binding affinity and the metabolic stability of the compound. nih.gov
| Compound | C3 Side Chain Modification | Impact on Activity | Reference |
|---|---|---|---|
| Δ⁹-THC | Pentyl Chain | Baseline Agonist Activity | nih.gov |
| THCv (Tetrahydrocannabivarin) | Propyl Chain (two-carbon reduction) | Inverse Agonist, 39-fold lower potency | nih.gov |
| (-)-Δ⁸-THC Carboxyester Analogs | Extension to 7-9 atoms with ester group | Enhanced binding affinity for CB1 and CB2 | nih.gov |
Influence of Ring Structures (Aromatic, Pyran, Cyclohexenyl)
While the complete tricyclic system is characteristic of high-potency cannabinoids like Δ⁹-THC, studies have shown that the pyran ring is not an absolute necessity for activity. nih.gov Opening the pyran ring leads to cannabidiol (B1668261) (CBD) and its derivatives, which generally exhibit low affinity for CB1 and CB2 receptors. nih.gov The stereochemistry and the double bond position within the cyclohexenyl ring also influence activity. For instance, Δ⁹-THC is generally more potent than its isomer Δ⁸-THC, indicating that the position of the double bond is a determining factor for optimal activity. scribd.com The non-planar nature of the ring attachments is also important; planar structures like cannabinol (B1662348) (CBN), where the cyclohexenyl ring is aromatized, show significantly reduced activity. scribd.com
Conformational Analysis and Molecular Modeling of O-Methyl-delta-9 Tetrahydrocannabinol
The biological activity of a molecule is not only dependent on its structural components but also on its preferred three-dimensional shape or conformation. Conformational analysis and molecular modeling are powerful tools to understand how molecules like O-Methyl-delta-9-tetrahydrocannabinol interact with their biological targets.
Comparative Conformational Studies with Delta-9-Tetrahydrocannabinol
Conformational studies, often employing techniques like nuclear magnetic resonance (NMR) spectroscopy and computational molecular mechanics, are vital for comparing the shapes of active and inactive or less active analogs. nih.gov The conformation of Δ⁹-THC has been analyzed to understand the spatial arrangement of its rings and side chains, which is crucial for its interaction with the CB1 receptor. nih.gov
When comparing Δ⁹-THC with its O-methylated derivative, O-Methyl-delta-9-tetrahydrocannabinol, the primary structural difference is the replacement of the phenolic proton with a methyl group. This seemingly small change prevents the molecule from acting as a hydrogen bond donor, a key interaction that Δ⁹-THC is thought to form with the CB1 receptor. nih.gov Molecular dynamics simulations show that while analogs like Δ⁹-THC form a stable hydrogen bond, the etherified L759633 (O-Methyl-delta-9-THC) cannot, which contributes to its low potency at the CB1 receptor. nih.gov These comparative studies reveal that the ability to form specific hydrogen bonds is a critical conformational and interactive requirement for high efficacy at the CB1 receptor.
Implications of this compound Inactivity on Pharmacophore Models
A pharmacophore model is an abstract representation of the key molecular features necessary for a drug to be recognized by and to activate a biological target. The relative inactivity or altered activity of analogs like O-Methyl-delta-9-tetrahydrocannabinol provides crucial information for refining these models.
The observation that O-Methyl-delta-9-tetrahydrocannabinol (L759633) has very low potency at the CB1 receptor strongly supports the hypothesis that a hydrogen bond donor at the C1 position is a critical feature of the CB1 pharmacophore. nih.gov Its inactivity, or more accurately its significantly reduced efficacy at CB1, helps to validate and refine the models that predict how cannabinoids bind to this receptor. The fact that this compound retains some activity, particularly at the CB2 receptor, and can induce effects like catalepsy in mice, suggests that the pharmacophore requirements for different cannabinoid-mediated effects and for different receptor subtypes are distinct. nih.govcaymanchem.com Therefore, the study of such "inactive" or selectively active compounds is essential for developing more accurate and predictive pharmacophore models, which in turn can guide the design of new therapeutic agents with specific desired activities and fewer side effects.
| Compound | Key Structural Feature | Receptor Interaction at CB1 | Implication for Pharmacophore |
|---|---|---|---|
| Delta-9-tetrahydrocannabinol (Δ⁹-THC) | C1 Phenolic Hydroxyl (-OH) | Acts as H-bond donor; high potency | Confirms H-bond donor is key for CB1 affinity |
| O-Methyl-delta-9-tetrahydrocannabinol (L759633) | C1 Methoxy (B1213986) Group (-OCH₃) | Cannot act as H-bond donor; low potency | Refines model, showing this interaction is critical for high efficacy |
Stereoselectivity in Cannabinoid Activity
The three-dimensional arrangement of atoms in a cannabinoid molecule, known as its stereochemistry, is a critical determinant of its biological activity. nih.gov The interaction between a cannabinoid and its receptor is highly specific, akin to a lock and key mechanism, where the molecule's shape must be complementary to the receptor's binding site for a significant interaction to occur.
Δ⁹-Tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, possesses two stereogenic centers, leading to the possibility of multiple stereoisomers. acs.org The naturally occurring and most active isomer is (−)-trans-Δ⁹-THC. wikipedia.org Research has demonstrated that its enantiomer, (+)-trans-Δ⁹-THC, is significantly less active, highlighting the stereoselective nature of the cannabinoid receptors. This difference in activity underscores the importance of the specific spatial orientation of the functional groups on the THC molecule for effective receptor binding and activation. nih.gov
Early research into cannabinoid isomers revealed two key regularities:
The equatorial stereochemistry of the substituent at the C-1 position is crucial for activity in the absence of other substituents. nih.gov
THC-type cannabinoids that only differ in the position of chemical groups (at C-1, C-2 versus C-1, C-6) but retain their stereochemistry exhibit nearly equivalent psychotropic activity. nih.gov
The process of elucidating the absolute configuration of cannabinoids has been pivotal. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in determining the trans stereochemistry of cannabidiol and Δ⁹-THC, which was later confirmed by X-ray crystallography. nih.gov This precise structural information has guided the synthesis of stereochemically pure cannabinoid analogues for further pharmacological investigation. nih.gov
SAR of Synthetic Cannabinoid Analogues and Their Receptor Affinities
The study of structure-activity relationships (SAR) for synthetic cannabinoid analogues has been a major focus of cannabinoid research, aiming to understand how different parts of the molecule contribute to its affinity for and activity at the cannabinoid receptors, CB1 and CB2. nih.gov These studies have led to the development of a wide array of synthetic cannabinoids, many of which exhibit significantly higher potency and efficacy compared to Δ⁹-THC. nih.gov
Key pharmacophore features of classical cannabinoids like Δ⁹-THC that have been extensively studied include the phenolic hydroxyl group at C1, the alkyl side chain at C3, and the substituent at C9. nih.gov
The C1 Phenolic Hydroxyl Group: This group is a crucial hydrogen bond donor, interacting with the receptor. Etherification of this hydroxyl group, as seen in O-Methyl-delta-9-tetrahydrocannabinol, has been shown to increase selectivity for the CB2 receptor over the CB1 receptor. nih.gov Complete removal of this hydroxyl group can drastically alter the pharmacological properties of the molecule. nih.gov
The C3 Alkyl Side Chain: The length and structure of the C3 alkyl side chain significantly influence receptor affinity and potency. nih.gov An increase in the chain length from the natural pentyl group to hexyl, heptyl, or octyl often leads to a corresponding increase in binding affinity for both CB1 and CB2 receptors. nih.gov For instance, high-potency THC analogues frequently feature longer alkyl tails, which can form more extensive contacts with the receptor. nih.gov
The C9 Substituent: Modifications at the C9 position on the C-ring also impact activity. For example, substituting the methyl group with a hydroxyl or carbonyl group can improve affinity for the receptors. nih.gov
Synthetic cannabinoids are often categorized into different chemical classes based on their core structures, such as naphthoylindoles (e.g., JWH-018), phenylacetylindoles (e.g., JWH-250), and aminoalkylindoles (e.g., WIN 55,212-2). mdpi.com These compounds were initially developed as research tools to probe the cannabinoid system. nih.gov Many of these synthetic analogues act as full agonists at the CB1 receptor, in contrast to Δ⁹-THC, which is a partial agonist. nih.gov This difference in efficacy is a key factor in their distinct pharmacological profiles. nih.gov
The table below presents the receptor affinities (Ki) for a selection of cannabinoid compounds, illustrating the impact of structural variations. Lower Ki values indicate higher binding affinity.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| Δ⁹-THC | 40.7 | 36 |
| CP-55,940 | 0.58 | 0.68 |
| WIN 55,212-2 | 2.9 | 0.28 |
| JWH-018 | 9.0 | 2.94 |
| AM-2201 | 1.0 | 2.6 |
This table is for illustrative purposes and values may vary between different studies and assay conditions.
The development of 3D-QSAR (Quantitative Structure-Activity Relationship) models has further enhanced the understanding of the interactions between cannabinoid ligands and their receptors. These computational models help to predict the affinity of novel compounds and guide the design of new analogues with specific desired properties, such as selectivity for the CB2 receptor, which is a target for therapeutic applications without the psychoactive effects associated with CB1 receptor activation. mdpi.com
Metabolism and Biotransformation Research
Hepatic Metabolic Pathways of Delta-9-Tetrahydrocannabinol in Animal Models
The liver is the primary site of metabolism for Delta-9-Tetrahydrocannabinol (THC). In animal models, the metabolic process is extensive and involves several key enzymatic pathways. This process transforms the lipophilic THC molecule into more water-soluble compounds that can be more easily excreted from the body.
Cytochrome P450 Enzyme Involvement (CYP2C9, CYP2C19, CYP3A4)
The initial and rate-limiting step in THC metabolism is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. Specifically, isoforms such as CYP2C9, CYP2C19, and CYP3A4 have been identified as major contributors to the oxidation of THC. The relative contribution of each enzyme can vary between species and individuals. These enzymes are responsible for introducing an oxygen atom into the THC molecule, which is a critical step for further metabolic changes.
Oxidation to Carboxylic Acid Metabolites (e.g., 11-nor-delta-9-THC-9-carboxylic acid)
Following hydroxylation, the primary active metabolite, 11-OH-THC, is further oxidized. This process is carried out by alcohol dehydrogenases, leading to the formation of 11-nor-9-carboxy-delta-9-tetrahydrocannabinol (B1212166) (THC-COOH). THC-COOH is the major end-product of THC metabolism and is inactive. Its long half-life in the body makes it the primary target for cannabinoid detection in drug testing.
Glucuronidation and Conjugation Pathways of Cannabinoid Metabolites
To increase their water solubility for excretion, THC and its metabolites undergo phase II conjugation reactions, with glucuronidation being the most important pathway. The enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the hydroxyl groups of the metabolites. The primary metabolite that undergoes this process is THC-COOH, forming THC-COOH-glucuronide. This conjugated form is readily eliminated from the body, primarily through feces and urine.
Extra-hepatic Metabolism of Delta-9-Tetrahydrocannabinol in Research Models
While the liver is the main site of metabolism, other tissues can also metabolize THC, a process known as extra-hepatic metabolism. In research models, the lungs have been shown to have some metabolic capacity, particularly when THC is administered via inhalation. Other tissues, such as the brain and intestines, also exhibit some, albeit limited, metabolic activity. The formation of 11-OH-THC can occur in these extra-hepatic sites, contributing to the local effects of THC.
Comparative Metabolism of Delta-9-Tetrahydrocannabinol with Other Cannabinoids (e.g., CBD, CBN, CBG, CBC)
The metabolism of THC shares similarities with other major phytocannabinoids, but there are also distinct differences. Like THC, cannabinoids such as cannabidiol (B1668261) (CBD), cannabinol (B1662348) (CBN), cannabigerol (B157186) (CBG), and cannabichromene (B1668259) (CBC) are primarily metabolized in the liver by CYP450 enzymes and subsequently undergo glucuronidation.
However, the specific CYP enzymes involved and the resulting metabolites can differ. For example, CBD is extensively hydroxylated at various positions, leading to a wider array of metabolites compared to THC. The metabolic pathways and rates of clearance vary among cannabinoids, which influences their duration of action and detection windows.
Data on the Metabolism of Delta-9-Tetrahydrocannabinol
Table 1: Key Enzymes in THC Metabolism
| Enzyme Family | Specific Enzyme | Role in THC Metabolism |
|---|---|---|
| Cytochrome P450 | CYP2C9 | Primary oxidation of THC to 11-OH-THC |
| Cytochrome P450 | CYP2C19 | Oxidation of THC |
| Cytochrome P450 | CYP3A4 | Oxidation of THC |
| Dehydrogenase | Alcohol Dehydrogenase | Oxidation of 11-OH-THC to THC-COOH |
Table 2: Major Metabolites of Delta-9-Tetrahydrocannabinol
| Metabolite Name | Abbreviation | Precursor | Pharmacological Activity |
|---|---|---|---|
| 11-hydroxy-delta-9-tetrahydrocannabinol | 11-OH-THC | Delta-9-THC | Active |
| 11-nor-9-carboxy-delta-9-tetrahydrocannabinol | THC-COOH | 11-OH-THC | Inactive |
Preclinical Studies and in Vivo Research Models
Applications of Animal Models in Cannabinoid Research
Animal models, particularly rodent models, are foundational in cannabinoid research. researchgate.net They allow for the investigation of a wide range of effects, from behavioral changes to impacts on various organ systems. researchgate.net Mice are frequently used due to their genetic similarity to humans, ease of breeding, and the availability of transgenic lines, which are invaluable for studying the pharmacological effects of cannabinoids on various diseases. nih.gov These models are instrumental in exploring the neurobehavioral, metabolic, and reproductive impacts of cannabinoids like Δ9-THC and cannabidiol (B1668261) (CBD). researchgate.net
A classic method for assessing the central activity of cannabinoid agonists is the "tetrad" assay. nih.gov This test reliably measures four key behavioral and physiological effects in rodents:
Hypolocomotion: A decrease in spontaneous movement.
Hypothermia: A reduction in body temperature.
Catalepsy: A state of immobility and waxy flexibility.
Analgesia: A reduction in pain sensitivity.
This assay is a primary tool for characterizing the in vivo effects of cannabinoid compounds and would be a standard first step in evaluating the activity of O-Methyl-Δ9-THC. nih.gov For instance, it has been noted that Δ9-THC methyl ether can induce catalepsy in mice. caymanchem.com
Astrocytes, a type of glial cell in the brain, are crucial for brain homeostasis, synaptic transmission, and responding to injury. researchgate.net Research into how cannabinoids affect astrocytes provides insight into their impact on brain function. researchgate.net Preclinical studies have shown that Δ9-THC can influence astrocyte morphology and the expression of key astrocytic markers. nih.gov
One such marker is the Glial Fibrillary Acidic Protein (GFAP), which is often used to gauge astrocyte activation. nih.gov Studies on Δ9-THC have yielded mixed results regarding GFAP levels, with some research indicating an increase and others a decrease, suggesting complex regulatory mechanisms. nih.gov Another marker, nestin, has been shown to increase in expression following adolescent exposure to Δ9-THC. researchgate.netnih.gov The glutamate-aspartate transporter (GLAST) is another important marker, with studies showing increased expression after Δ9-THC exposure during early development. researchgate.netnih.gov Investigating how O-Methyl-Δ9-THC affects these markers would be a key area of research to understand its neurological impact.
The developing brain is particularly sensitive to cannabinoid exposure. Animal models are critical for understanding the potential effects on neuroinflammation and neuroplasticity during crucial developmental periods. researchgate.netnih.gov Research has shown that prenatal cannabis exposure can alter the developmental trajectory of several brain regions, leading to changes in social behavior and executive functions later in life. researchgate.net Studies in animal models would be essential to determine if O-Methyl-Δ9-THC has similar effects on the developing endocannabinoid system, which plays a vital role in embryonic development, including neurodevelopment. researchgate.net
Neuromodulatory Actions and Pharmacological Functions in Animal Systems
Cannabinoids exert their effects by modulating the activity of other neurotransmitter systems. nih.gov Preclinical data shows that both acute and chronic exposure to cannabinoids can lead to significant alterations in brain neurochemistry. nih.gov The primary psychoactive effects of compounds like Δ9-THC are mediated through their interaction with the cannabinoid type-1 (CB1) receptors. nih.govnih.gov
Research into the neuromodulatory actions of a new compound like O-Methyl-Δ9-THC would involve examining its interactions with key neurotransmitter systems, including:
Dopamine
Serotonin
Noradrenaline
GABA
Glutamate
Research on Cannabinoid Effects on Organ Systems in Animal Models
Beyond the central nervous system, cannabinoids can impact various organ systems. Animal models allow for a systematic investigation of these effects.
The metabolism of cannabinoids is a key area of investigation in preclinical studies. In vivo studies in mice have detailed the metabolic pathways of various THC homologues. nih.gov For instance, the metabolism of methyl-delta-9-THC was found to be similar to its higher homologues, with the primary metabolite being the 11-oic acid derivative. nih.gov However, minor differences were observed, such as less metabolism occurring at the C(8) position. nih.gov
A study on methyl-delta-9-THC in mice involved the isolation of hepatic metabolites, which were then analyzed using techniques like gas chromatography/mass spectrometry. nih.gov This type of analysis would be critical for understanding the metabolic fate of O-Methyl-Δ9-THC, including the identification of its major and minor metabolites and how its metabolic profile compares to that of other cannabinoids. nih.gov
Cardiovascular and Cerebrovascular Vasoreactivity
Preclinical research specifically investigating the cardiovascular and cerebrovascular vasoreactivity of O-Methyl-delta-9-tetrahydrocannabinol is not extensively available in the current body of scientific literature. However, studies on its parent compound, Delta-9-tetrahydrocannabinol (THC), provide foundational insights into the potential cardiovascular effects that may be shared or varied by its methylated analog.
In vivo studies in animal models have demonstrated that THC exhibits complex and sometimes contradictory effects on the cardiovascular system. These effects appear to be dependent on the species, the dosage administered, and the experimental conditions. For instance, some studies have reported that acute administration of THC can lead to hypotension and bradycardia in certain animal models. nih.gov Conversely, other research has indicated that THC can cause tachycardia and hypertension. nih.gov The vasorelaxant properties of THC have been observed in in-vitro studies, where it has been shown to cause endothelium-independent vasorelaxation of isolated arteries. nih.gov
Regarding cerebrovascular effects, research has shown that cannabis use in humans can lead to an increase in blood velocity and cerebrovascular resistance. nih.gov In animal models, however, THC alone did not produce a statistically significant effect on the diameter of cerebral arterioles in rats under anesthesia. nih.gov It is important to note that the combination of THC with other substances, such as ethanol, can lead to significant cerebral arteriole constriction. nih.gov
The cardiovascular actions of THC are primarily mediated through its interaction with cannabinoid receptors, particularly CB1 receptors found in the central nervous system and the cardiovascular system. wustl.edu Activation of these receptors can influence heart rate, blood pressure, and vascular tone.
Preclinical Data on Cardiovascular Effects of Delta-9-Tetrahydrocannabinol (THC)
| Animal Model | Cardiovascular Parameter | Observed Effect | Citation |
| Anesthetised dogs | Blood Pressure & Heart Rate | Hypotension and bradycardia | nih.gov |
| Conscious bats | Blood Pressure & Heart Rate | Hypotension and bradycardia | nih.gov |
| Rats | Blood Pressure & Heart Rate | Tachycardia and hypertension | nih.gov |
| Rats | Cerebral Arterioles | No significant change in diameter | nih.gov |
| Rabbit | Superior Mesenteric Arteries (in vitro) | Endothelium-independent vasorelaxation | nih.gov |
Comparative Preclinical Efficacy Studies of Delta-9-Tetrahydrocannabinol and Other Cannabinoids
Comparative preclinical studies have been conducted to evaluate the efficacy of Delta-9-tetrahydrocannabinol (THC) in relation to other cannabinoids, including synthetic cannabinoid receptor agonists (SCRAs) and cannabidiol (CBD). These studies are crucial for understanding the therapeutic potential and risk profiles of different cannabinoid compounds. It is important to note that direct comparative preclinical efficacy studies involving O-Methyl-delta-9-tetrahydrocannabinol are limited.
THC, a partial agonist of both CB1 and CB2 receptors, exerts its psychoactive and cardiovascular effects primarily through the activation of CB1 receptors. wustl.edu In contrast, many synthetic cannabinoids are full agonists at CB1 receptors, which can result in significantly higher potency and more pronounced physiological effects. wustl.edunih.gov This difference in receptor activation efficacy is a key factor in the varied cardiovascular outcomes observed between THC and certain synthetic cannabinoids, with some SCRAs being associated with serious adverse cardiovascular events. wustl.edu
Studies comparing THC with CBD have revealed differing effects on blood flow. In one study using male Sprague-Dawley rats, THC was found to decrease blood flow with increasing concentrations, while CBD caused an increase in blood flow. esmed.org When used in combination, THC's effect on decreasing blood flow appeared to be more dominant. esmed.org
Comparative Preclinical Efficacy of Cannabinoids
| Compound | Receptor Activity | Key Preclinical Cardiovascular Finding | Citation |
| Delta-9-tetrahydrocannabinol (THC) | Partial agonist at CB1 and CB2 receptors | Can induce tachycardia, hypertension, hypotension, or bradycardia depending on the model and conditions. | nih.govwustl.edu |
| Synthetic Cannabinoid Receptor Agonists (SCRAs) (e.g., JWH-018) | Often full agonists at CB1 receptors | Can have significantly higher potency and more severe cardiovascular effects than THC. | wustl.edunih.gov |
| Cannabidiol (CBD) | Complex, does not primarily act on CB1/CB2 | Shown to increase blood flow in rats, opposing the effect of THC. | esmed.org |
| 11-hydroxy-tetrahydrocannabinol (11-OH-THC) | Active metabolite of THC | Contributes to THC-induced tachycardia. | nih.gov |
Advanced Analytical Methodologies in Research
Development of Quantitative Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Cannabinoids in Research Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational technique for the quantitative analysis of cannabinoids. acs.orgnih.gov For many natural cannabinoids, such as Δ⁹-THC and its metabolites, a critical step in GC-MS analysis is derivatization. researchgate.netljmu.ac.uk This chemical modification is necessary because the presence of polar functional groups, like phenols and carboxylic acids, makes the molecules less volatile and prone to thermal degradation in the hot GC inlet. researchgate.netcannabissciencetech.com Silylation is the most common derivatization technique, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active protons on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. researchgate.netljmu.ac.uknih.gov This process increases the thermal stability and volatility of the analytes, leading to improved chromatographic peak shape and sensitivity. researchgate.net
In the specific case of O-Methyl-delta-9-tetrahydrocannabinol, the phenolic hydroxyl group is already blocked by a methyl group, forming an ether. This inherent structural feature means that derivatization of this particular functional group is not required for GC-MS analysis. However, when analyzing O-Methyl-delta-9-THC in complex research matrices that may contain other cannabinoids possessing free hydroxyl or carboxyl groups (e.g., THC-COOH), a derivatization step would still be essential for the simultaneous and accurate quantification of those other analytes. nih.govojp.gov
Quantitative GC-MS methods are developed by creating calibration curves from standards of known concentrations. nih.govresearchgate.net The use of deuterated internal standards, such as THC-d3, is a common practice to ensure accuracy by correcting for any analyte loss during sample preparation and analysis. ojp.govnih.gov
Table 1: Common Derivatization Reagents for GC-MS Analysis of Cannabinoids
| Reagent | Full Name | Target Functional Groups | Notes |
| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Hydroxyl, Carboxyl | Highly reactive silylating agent, frequently used for cannabinoids. ljmu.ac.uknih.gov |
| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Hydroxyl, Carboxyl | Another powerful silylating agent, often used with a catalyst like TMCS. researchgate.netnih.gov |
| TMCS | Trimethylchlorosilane | - | Often added as a catalyst (e.g., 1% in BSTFA) to increase the reactivity of the silylating agent. ljmu.ac.uk |
| MBTFA | N-methyl-bis(trifluoroacetamide) | Primary and Secondary Amines | Used for derivatizing different classes of compounds. ljmu.ac.uk |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Comprehensive Cannabinoid Profiling
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become an increasingly popular and powerful alternative to GC-MS for cannabinoid analysis. mdpi.com A significant advantage of LC-MS/MS is that it often eliminates the need for the time-consuming derivatization step required for GC-MS, as it analyzes compounds in the liquid phase at ambient temperatures. nih.govyoutube.com This is particularly beneficial for thermally labile molecules like acidic cannabinoids (e.g., THCA), preventing their decarboxylation into neutral forms. nih.gov
LC-MS/MS offers high sensitivity and selectivity, making it ideal for comprehensive profiling of a wide array of cannabinoids in a single analytical run. nih.govmdpi.com This capability is crucial in research settings where samples may contain a complex mixture of major and minor cannabinoids, including synthetic variants like O-Methyl-delta-9-THC and their potential isomers or degradation products. nih.govresearchgate.net The use of tandem mass spectrometry (MS/MS) allows for specific detection through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce characteristic product ions, significantly reducing matrix interference and enhancing confidence in analyte identification. researchgate.netnih.gov
Researchers have developed LC-MS/MS methods to quantify extensive panels of natural and synthetic cannabinoids in various matrices, achieving low limits of detection and quantification. mdpi.comnih.gov These methods are essential for accurately determining the composition of complex cannabinoid mixtures.
Table 2: Comparison of GC-MS and LC-MS/MS for Cannabinoid Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Derivatization | Often required for polar cannabinoids to increase volatility and thermal stability. researchgate.netnih.gov | Generally not required, allowing analysis of native compounds. nih.govmdpi.com |
| Thermal Stability | High temperatures can cause degradation or conversion of analytes (e.g., decarboxylation of THCA). cannabissciencetech.comyoutube.com | Analysis is performed at or near ambient temperature, preserving thermally labile compounds. nih.gov |
| Isomer Separation | Good chromatographic resolution of isomers is achievable. acs.org | Excellent chromatographic resolution of isomers, including positional and stereoisomers, is a key strength. nih.govnih.gov |
| Matrix Effects | Can be susceptible to matrix interferences. nih.gov | Prone to ion suppression or enhancement from matrix components, requiring careful method development. nih.gov |
| Comprehensiveness | Well-suited for targeted analysis. | Ideal for broad, comprehensive profiling of many analytes in a single run. mdpi.com |
Spectro-Electrochemical Analysis for Delta-9-Tetrahydrocannabinol Detection in Research Samples
Spectro-electrochemical analysis represents an innovative approach for the detection of specific cannabinoids. researchgate.net These methods typically exploit the electrochemical properties of the analyte. For delta-9-tetrahydrocannabinol (Δ⁹-THC), its phenolic hydroxyl group can be electrochemically oxidized. orientjchem.orgnih.gov This oxidation event produces a measurable electrical signal (e.g., a peak in a cyclic voltammogram) at a specific potential, which can be used for detection and quantification. researchgate.netnih.gov
Research has demonstrated that techniques like cyclic voltammetry using screen-printed carbon electrodes can detect Δ⁹-THC with high sensitivity. researchgate.netorientjchem.org Some methods couple this electrochemical detection with spectroscopy (spectroelectrochemistry), where changes in the UV-Vis or Raman spectrum are monitored as the voltage is varied. nih.gov For instance, the oxidation of Δ⁹-THC to its corresponding quinone form results in a dramatic shift in its photophysical and electrochemical properties, providing a clear signal for detection. nih.gov
However, the direct applicability of this method to O-Methyl-delta-9-tetrahydrocannabinol is limited. The primary site of electrochemical activity in Δ⁹-THC is the easily oxidizable phenol (B47542) group. researchgate.netnih.gov In O-Methyl-delta-9-THC, this group is converted to a methyl ether, which is not readily oxidized under the same conditions. Therefore, spectro-electrochemical methods that rely on the oxidation of the phenolic moiety would not be effective for detecting O-Methyl-delta-9-THC. Alternative electrochemical methods would need to target other parts of the molecule, though this has not been a primary focus of the existing research, which centers on the unique reactivity of the phenol in natural THC. researchgate.net
Considerations for Sample Preparation and Derivatization in Research Analytics
Effective sample preparation is a cornerstone of reliable cannabinoid analysis, designed to extract the analytes of interest from the sample matrix and remove interfering substances. nih.gov The choice of technique depends on the complexity of the research matrix, which can range from simple solutions to complex biological fluids or plant material. youtube.com
Common extraction techniques include:
Liquid-Liquid Extraction (LLE): This classic technique uses immiscible solvents to partition the cannabinoids from an aqueous phase into an organic phase. A common LLE solvent system for cannabinoids is a mixture of hexane (B92381) and ethyl acetate. nih.gov
Solid-Phase Extraction (SPE): SPE is widely used for its efficiency and ability to provide cleaner extracts compared to LLE. ljmu.ac.uknih.gov It involves passing the sample through a cartridge containing a solid adsorbent that retains the analytes, which are then washed to remove interferences and finally eluted with a suitable solvent. youngin.com
As discussed previously, derivatization is a critical consideration, primarily for GC-MS analysis. researchgate.net It transforms polar analytes into less polar, more volatile, and more thermally stable derivatives. nih.gov While essential for compounds like THC, CBD, and THC-COOH to prevent on-column degradation and improve chromatography, O-Methyl-delta-9-tetrahydrocannabinol would not undergo derivatization at its ether functional group with standard silylating agents. researchgate.netcannabissciencetech.com This simplifies its specific analysis but must be accounted for in methods aiming to quantify a broader range of cannabinoids simultaneously.
Table 3: General Sample Preparation Workflow for Cannabinoid Analysis
| Step | Purpose | Common Methods/Reagents |
| 1. Homogenization | Ensure the sample is uniform for representative subsampling. | Grinding, vortexing, sonication. youtube.com |
| 2. Extraction | Isolate cannabinoids from the sample matrix. | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), protein precipitation (for plasma/serum). nih.govnih.gov |
| 3. Clean-up/Filtration | Remove interfering compounds and particulates. | SPE cartridges, syringe filters (e.g., 0.2 or 0.45 µm). cannabissciencetech.comhst-j.org |
| 4. Derivatization (GC-MS) | Increase volatility and thermal stability of polar analytes. | Silylation with MSTFA or BSTFA. researchgate.netnih.gov |
| 5. Reconstitution | Dissolve the final extract in a suitable solvent for injection. | Methanol, Acetonitrile, Ethyl Acetate. cannabissciencetech.comnih.gov |
Ensuring Analytical Rigor in Isomer Differentiation and Quantitation
A significant challenge in cannabinoid research, particularly with synthetic variants, is the presence of numerous isomers—compounds with the same molecular formula but different structural arrangements. nih.govresearchgate.net For example, Δ⁸-THC is a well-known isomer of Δ⁹-THC, differing only in the position of a double bond. acs.orgyoutube.com Synthetic processes can lead to the formation of multiple isomers, making their separation and individual quantitation analytically demanding but forensically and pharmacologically critical. youtube.comresearchgate.net
Achieving analytical rigor requires high-resolution chromatographic separation. Both GC and LC systems, when equipped with appropriate columns and optimized methods, can resolve many THC isomers. acs.orgnih.gov For instance, LC-MS/MS methods have been specifically developed to chromatographically separate Δ⁸-THC from Δ⁹-THC and their respective metabolites. nih.gov The order in which isomers elute from the chromatography column is a key piece of identifying information. youtube.com
Mass spectrometry plays a vital role in confirming the identity of these separated isomers. While isomers have the same mass and often produce many of the same fragment ions, the relative abundances of these fragments can sometimes differ, providing clues to the structure. Tandem mass spectrometry (MS/MS) is especially powerful, as specific fragmentation pathways (transitions) can be monitored for each isomer, enhancing the specificity of detection and quantitation. nih.govresearchgate.net Validated methods must demonstrate the ability to separate and distinguish relevant isomers from the primary analyte to avoid inaccurate reporting. nih.gov For a compound like O-Methyl-delta-9-tetrahydrocannabinol, it is crucial that analytical methods can differentiate it from potential positional isomers that may have been formed during its synthesis.
Future Directions in O Methyl Delta 9 Tetrahydrocannabinol Research
Elucidating Novel Molecular Targets Beyond Classical Cannabinoid Receptors
While Δ9-THC primarily exerts its effects through the cannabinoid receptors CB1 and CB2, there is a growing body of evidence that cannabinoids interact with a variety of other molecular targets. nih.gov This expanded pharmacology may account for some of the therapeutic effects of cannabinoids that are not mediated by CB1 or CB2 activation. O-Methyl-Δ9-THC, with its attenuated affinity for classical cannabinoid receptors, is an ideal candidate for isolating and characterizing these non-CB1/CB2 mediated effects.
Future research should focus on screening O-Methyl-Δ9-THC against a panel of orphan G-protein coupled receptors (GPCRs) that have been proposed as putative cannabinoid receptors, including GPR18 and GPR55. frontiersin.orgmdpi.com Studies have shown that other cannabinoids, such as Δ9-THC and cannabidiol (B1668261) (CBD), can modulate the activity of these receptors. mdpi.comnih.gov Investigating the binding and functional activity of O-Methyl-Δ9-THC at these orphan receptors could reveal novel signaling pathways for this class of compounds.
Furthermore, the interaction of cannabinoids with various ion channels is an area of increasing interest. nih.gov For instance, certain cannabinoids have been shown to modulate the activity of Transient Receptor Potential (TRP) channels. nih.gov Given that the structural modifications in O-Methyl-Δ9-THC may alter its interaction with these channels, comprehensive electrophysiological studies are warranted to explore its effects on a range of ion channels, including those from the TRPV, TRPA, and TRPM subfamilies. Such investigations could uncover novel mechanisms for the pharmacological effects of O-methylated cannabinoids and provide new therapeutic targets.
Advanced Computational Chemistry and Molecular Dynamics Simulations for O-Methyl-delta-9 Tetrahydrocannabinol
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for understanding the intricate interactions between ligands and their biological targets at an atomic level. researchgate.net While numerous computational studies have focused on Δ9-THC and its interactions with cannabinoid receptors, the O-methylated analog remains largely unexplored in this domain.
Recent in-silico docking studies have begun to shed light on the binding of O-Methyl-Δ9-THC to CB1 and CB2 receptors. researchgate.netcannabissciencetech.com These computational models suggest that the methyl ether derivatives of cannabinoids bind more favorably to the CB2 receptor over the CB1 receptor. cannabissciencetech.com Future research should expand on these initial findings by employing more sophisticated MD simulations to dynamically visualize the binding process and understand how the presence of the methyl group alters the conformational changes in the receptor upon binding. These simulations can provide insights into the structural basis for the reduced affinity of O-Methyl-Δ9-THC for CB1 receptors and its potential selectivity for other targets. cannabissciencetech.com
Moreover, computational approaches can be utilized to predict the absorption, distribution, metabolism, and excretion (ADME) properties of O-Methyl-Δ9-THC. cannabissciencetech.com Such in-silico studies can guide the design of future experiments and the development of analogs with improved pharmacokinetic profiles. A deeper understanding of the electronic properties of O-Methyl-Δ9-THC, such as its ionization potential and bond dissociation energy, can also be gained through density functional theory (DFT) calculations, which could provide insights into its antioxidant potential and reactivity. nih.gov
Development of New Synthetic Strategies for Highly Specific Cannabinoid Probes
The development of highly specific chemical probes is crucial for elucidating the physiological and pathological roles of cannabinoid receptors and other molecular targets. nih.govnih.gov These probes, which can be fluorescently or radiolabeled, allow for the visualization and quantification of target engagement in living cells and tissues. nih.govresearchgate.net
The synthesis of O-Methyl-Δ9-THC itself involves the protection of the phenolic hydroxyl group with a methyl group, a common strategy in cannabinoid synthesis to achieve specific chemical transformations. nih.gov Building upon this, future synthetic efforts could focus on incorporating reporter groups onto the O-Methyl-Δ9-THC scaffold. For instance, the development of synthetic routes to introduce isotopic labels, such as carbon-13 or tritium, could yield radiolabeled probes for use in binding assays and imaging studies. nih.gov
Furthermore, the modular design of fluorescent probes, where a fluorophore is attached to a pharmacophore via a linker, has proven to be a successful strategy for developing tools to study cannabinoid receptors. nih.govacs.org Future research could explore the synthesis of fluorescently labeled O-Methyl-Δ9-THC analogs. By attaching various fluorophores at different positions on the cannabinoid backbone, it may be possible to create probes that can be used in a range of applications, including flow cytometry, confocal microscopy, and Förster resonance energy transfer (FRET)-based assays. nih.gov These probes would be invaluable for studying the localization and dynamics of the molecular targets of O-Methyl-Δ9-THC in real-time.
Exploring this compound as a Negative Control or Tool Compound in Mechanistic Studies
A significant challenge in cannabinoid research is dissecting the specific contributions of CB1 and CB2 receptors from other potential molecular targets in mediating the effects of a given cannabinoid. The methylation of the phenolic hydroxyl group in Δ9-THC to form O-Methyl-Δ9-THC is known to dramatically reduce its affinity for the CB1 receptor. cannabissciencetech.com This key pharmacological feature positions O-Methyl-Δ9-THC as an excellent negative control or tool compound in mechanistic studies.
In studies investigating the effects of Δ9-THC or other cannabinoids, O-Methyl-Δ9-THC can be used in parallel to determine if the observed effects are dependent on high-affinity CB1 receptor binding. If an effect is produced by Δ9-THC but not by O-Methyl-Δ9-THC at similar concentrations, it strongly suggests a CB1-mediated mechanism. Conversely, if both compounds produce a similar effect, it points towards a mechanism that is independent of high-affinity CB1 receptor activation.
Pharmacological evaluations of ether analogs of THC have shown that while previously considered inactive, cannabinoid methyl ethers can produce limited in vivo activity. nih.govacs.org This suggests that they may be acting through non-CB1 receptor pathways. Therefore, O-Methyl-Δ9-THC can be a valuable tool to unmask these alternative signaling pathways. Future research should systematically employ O-Methyl-Δ9-THC alongside Δ9-THC in a wide range of in vitro and in vivo assays to delineate the precise molecular mechanisms underlying the diverse effects of cannabinoids. This approach will be instrumental in building a more complete picture of cannabinoid pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
